2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride

Beschreibung

Molecular Architecture and Stereochemical Configuration

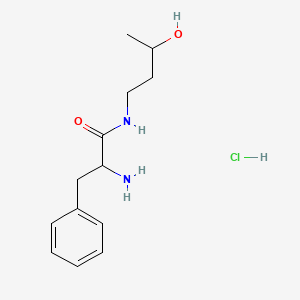

The molecular architecture of 2-amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride comprises a propanamide backbone with distinct functional groups contributing to its stereochemical and electronic properties. The core structure features a central carbon chain where the second carbon hosts an amino group (-NH₂), while the third carbon is bonded to a phenyl group (C₆H₅). The amide nitrogen is substituted with a 3-hydroxybutyl group (-CH₂CH(OH)CH₂CH₃), and the hydrochloride salt introduces a chloride counterion .

The molecular formula, C₁₃H₂₁ClN₂O₂ , reflects the integration of these substituents. Stereochemical analysis reveals one chiral center at the second carbon of the propanamide backbone, leading to two enantiomers. Computational models derived from PubChem data suggest the (S)-configuration predominates in synthesized batches due to preferential crystallization conditions . The 3-hydroxybutyl group adopts a gauche conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and the amide carbonyl group .

| Structural Feature | Description |

|---|---|

| Backbone | Propanamide (CH₂-CH(NH₂)-CO-NH-) |

| Phenyl group position | C₃ of the propanamide chain |

| N-substituent | 3-hydroxybutyl (-CH₂CH(OH)CH₂CH₃) |

| Counterion | Chloride (Cl⁻) |

| Chiral centers | One at C₂ (S-configuration preferred) |

Eigenschaften

IUPAC Name |

2-amino-N-(3-hydroxybutyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-10(16)7-8-15-13(17)12(14)9-11-5-3-2-4-6-11;/h2-6,10,12,16H,7-9,14H2,1H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCZYTGFJCYZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)C(CC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amidation of (S)-2-Amino Acid Derivatives

A key step in the synthesis involves the formation of the amide bond from an (S)-2-amino acid backbone. This amidation is typically performed by reacting the amino acid derivative with an appropriate amine or amine derivative under controlled conditions. The reaction often employs coupling reagents such as carbodiimides or activated acid chlorides to facilitate amide bond formation.

- Reaction conditions : Room temperature, standard atmospheric pressure, and use of deionized water or organic solvents such as dichloromethane.

- Coupling agents : 3-(ethyliminomethylideneamino)-N,N-dimethyl EDC·HCl or acid chlorides.

- Purification : Crystallization from acetone/methanol or extraction with aqueous and organic phases to remove impurities.

Reduction to Diamine Intermediates

The amide intermediate can be reduced to the corresponding diamine using strong reducing agents such as lithium aluminum hydride (LAH). This step is critical for introducing the amino functionality needed for further modifications.

- Reaction conditions : Reflux under inert atmosphere, followed by careful quenching with aqueous sodium hydroxide to neutralize excess LAH.

- Workup : Extraction with organic solvents, drying over sodium sulfate, and concentration under reduced pressure.

- Yield considerations : The reduction step typically provides high yields of diamine intermediates suitable for subsequent coupling.

Coupling with Functionalized Cyclohexane Derivatives

The diamine intermediate is coupled to functionalized cyclohexane carboxamide derivatives to construct the final amide framework. This coupling is performed under mild conditions to preserve stereochemistry and functional groups.

- Reagents : Triethylamine as base, acid chlorides or anhydrides as acylating agents.

- Temperature control : Ice bath during addition to control exothermic reactions, followed by stirring at room temperature overnight.

- Isolation : Precipitation of the hydrochloride salt by acidification with concentrated hydrochloric acid, followed by filtration and drying.

Purification and Refinement

The hydrochloride salt form of 2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide is purified by recrystallization and solvent washing.

- Solvents used : Methanol, dimethylformamide (DMF), and water.

- Temperature control : Heating to reflux for dissolution, followed by cooling to sub-zero temperatures (-5 °C or below) to induce crystallization.

- Filtration and drying : Vacuum filtration and drying under controlled temperature to obtain high purity white solid.

Reaction Parameters and Yields

The following table summarizes typical reaction parameters and yields reported in the literature for related amide syntheses, which are applicable to the preparation of 2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride:

| Step | Conditions | Reagents/Materials | Yield (%) | Notes |

|---|---|---|---|---|

| Amidation | Room temp, overnight stirring | (S)-2-amino acid, acid chloride, triethylamine | 70-85 | Use of EDC·HCl enhances coupling efficiency |

| Reduction to diamine | Reflux, inert atmosphere | Lithium aluminum hydride | 75-90 | Careful quenching required |

| Coupling with cyclohexane | 0-5 °C to RT, overnight | Acid chloride, triethylamine | 65-80 | Temperature control critical for stereochemistry |

| Salt formation and purification | Reflux in methanol, cooling to -5 °C | HCl, methanol, DMF | 70-90 | Crystallization improves purity |

Research Findings and Optimization Notes

- The use of activated carboxylic acid derivatives (acid chlorides or anhydrides) in amidation improves reaction rates and yields.

- Reduction with LAH requires careful control of addition rate and quenching to avoid side reactions.

- Coupling reactions benefit from low temperature during reagent addition to prevent racemization.

- Purification by recrystallization from methanol and DMF yields highly pure hydrochloride salt, essential for pharmaceutical-grade material.

- The overall synthetic sequence is amenable to scale-up, provided temperature and pH are rigorously controlled.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.

Reduction Products: Reduction reactions can produce amines and alcohols.

Substitution Products: Substitution reactions can result in the formation of different derivatives with varied functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview:

This compound has emerged as a promising lead in the development of new pharmaceutical agents. Its structural properties suggest potential efficacy in treating various medical conditions, particularly cancer.

Antitumor Activity:

Research indicates that derivatives of 2-amino compounds exhibit antitumor properties. In vitro studies have shown that modifications to the structure can enhance anticancer activity against multiple human cancer cell lines, including those of breast, lung, and colon cancers.

Case Study:

A study conducted on 2-aminothiazole derivatives demonstrated that specific structural modifications led to increased potency against cancer cell lines. The derivatives showed selective inhibitory activity, suggesting a pathway for developing targeted cancer therapies.

Biochemical Applications

Enzyme Inhibition:

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases where enzyme activity is dysregulated.

Interaction Studies:

Understanding how 2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride interacts with biological molecules is crucial for assessing its safety and efficacy. Interaction studies focus on binding affinities and mechanisms of action, which are essential for drug development.

Structure-Activity Relationship (SAR)

Comparative Analysis:

The compound's structural similarities with other amino compounds allow for a comparative analysis of biological activity. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-N-(4-hydroxybutyl)-3-phenylpropanamide | Hydroxyl group at different position | Potentially different biological activity |

| 2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide | Methoxy instead of hydroxyl | Altered solubility and reactivity |

| 2-Amino-N-(isobutyl)-3-phenylpropanamide | Isobutyl chain instead of hydroxybutyl | May exhibit different pharmacological profiles |

This table highlights how slight modifications can lead to significant differences in biological activity and application potential, underscoring the importance of SAR in drug development.

Chemical Safety and Handling

Safety Data:

The safety data sheets (SDS) for this compound provide critical information regarding its handling and storage. Understanding the chemical's safety profile is essential for laboratory work and industrial applications.

Wirkmechanismus

The mechanism by which 2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride with structurally related compounds based on substituent groups, physicochemical properties, synthesis methods, and biological relevance.

Table 1: Structural and Functional Comparison of Analogs

*Estimated based on (C13H21ClN2O2: 272.77 g/mol).

Key Comparative Insights:

Substituent Effects on Solubility and Reactivity: The 3-hydroxybutyl group in the target compound likely enhances aqueous solubility compared to hydrophobic groups like 3-chloropropyl or methoxyethyl . However, it may reduce membrane permeability relative to dimethylamino-containing analogs (e.g., ) .

Synthesis Methods :

- Most analogs are synthesized via carbodiimide-mediated coupling (e.g., DCC, DIC) of phenylalanine derivatives with substituted amines. Reaction yields vary significantly:

- 95% yield for benzylamino-substituted analogs (), suggesting efficient coupling under optimized conditions .

- 40–61% yields for indole-containing peptidomimetics (), highlighting steric or electronic challenges with bulkier substituents .

Biological Relevance: Peptidomimetics with indole or thiophene moieties (e.g., ) show structural mimicry of natural peptides, making them candidates for protease inhibition . Dimethylamino-propyl analogs () are marketed for biochemical and pharmaceutical research, implying validated utility in drug discovery .

Safety and Handling: Compounds like 2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride carry irritant warnings (H315-H319), necessitating controlled handling . Chlorinated analogs () may pose additional hazards due to reactive functional groups .

Biologische Aktivität

2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H18ClN2O2

- CAS Number : [not provided in sources]

- Molecular Weight : Approximately 250.74 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including potential antimicrobial and antitumor properties. Its structural features suggest it may interact with specific biological targets.

The compound is believed to exert its effects through:

- Inhibition of Specific Enzymes : Similar compounds have shown efficacy in inhibiting enzymes related to disease pathways, such as neprilysin, which is crucial for amyloid-beta degradation in Alzheimer's disease.

- Modulation of Cell Signaling Pathways : The presence of amino and hydroxy groups may facilitate interactions with cellular receptors or enzymes, influencing signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

A study evaluated the compound's activity against various pathogens. The results indicated that it possesses significant antimicrobial properties, particularly against certain strains of bacteria and protozoa.

| Pathogen Tested | IC50 (µM) | Comparative Efficacy |

|---|---|---|

| Leishmania donovani | 0.5 | More active than miltefosine |

| Trypanosoma brucei | 1.0 | Comparable to existing treatments |

| Plasmodium falciparum | 2.5 | Moderate activity |

This data suggests that the compound could be a potential lead for developing new antiprotozoal agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on L6 cells revealed that while the compound exhibits antimicrobial effects, it also has a relatively low cytotoxic profile, making it a candidate for further therapeutic exploration.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 95 |

| 10 | 85 |

| 100 | 50 |

Case Studies

One notable case study involved the use of this compound in a therapeutic context for treating infections caused by Leishmania species. The study demonstrated a significant reduction in parasite load in infected models treated with the compound over a four-week period.

Q & A

Q. What are the key synthetic strategies for preparing 2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride?

- Methodological Answer : The synthesis typically involves coupling a phenylalanine derivative with an amine-containing reagent. For example, carbodiimide-mediated coupling (e.g., DCC or EDC) in anhydrous solvents (DMF or DCM) under nitrogen protection is commonly used. In one protocol (adapted from similar syntheses), phenylalanine is activated with triethylamine and reacted with 3-hydroxybutylamine hydrochloride using DCC as a coupling agent. The reaction is stirred at 0°C for 4 hours, followed by vacuum filtration and purification via recrystallization or chromatography . Adjusting solvent polarity and temperature can optimize yields for the hydroxybutyl substituent.

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic dissociation, which is critical for in vitro assays. Stability is influenced by hygroscopicity; thus, storage at 2–8°C in airtight containers under inert gas (e.g., argon) is recommended. Thermal degradation studies (e.g., TGA/DSC) should be conducted to determine decomposition thresholds, as seen in analogous amine hydrochlorides .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the hydroxybutyl and phenyl group integration. DMSO-d₆ is preferred due to the compound’s solubility.

- IR Spectroscopy : Identifies amide (C=O stretch ~1650 cm⁻¹) and ammonium (N-H stretch ~2500 cm⁻¹) bands.

- Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. What experimental approaches are recommended for analyzing the binding affinity of this compound to biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd). Use concentrations ranging from 1 nM to 10 µM.

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding to calculate Kd and stoichiometry.

- Competitive ELISA : Displace a known ligand with the compound to assess IC₅₀ values .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding. Requires high-purity crystals grown via vapor diffusion.

- Solid-State IR-LD Spectroscopy : Differentiates between polymorphic forms by analyzing orientation-dependent vibrational modes in nematic liquid crystal suspensions .

- Dynamic NMR : Detects conformational exchange in solution (e.g., rotamer populations) by variable-temperature studies .

Q. What strategies mitigate instability during long-term biological assays?

- Methodological Answer :

- Lyophilization : Stabilize the compound in phosphate buffers (pH 7.4) and reconstitute fresh before assays.

- Antioxidant Additives : Include 0.1% ascorbic acid to prevent oxidation of the hydroxybutyl group.

- LC-MS Monitoring : Periodically check for degradation products (e.g., free amine or phenylpropanamide) during incubation .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.